molecular formula C15H29N3O5 B185933 H-Ser-Leu-Leu-OH CAS No. 10329-74-5

H-Ser-Leu-Leu-OH

Cat. No.: B185933
CAS No.: 10329-74-5
M. Wt: 331.41 g/mol
InChI Key: VMLONWHIORGALA-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

H-Ser-Leu-Leu-OH has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next coupling reaction.

    Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of the second leucine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ser-Leu-Leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .

Mechanism of Action

The mechanism of action of H-Ser-Leu-Leu-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The serine residue can participate in hydrogen bonding and other interactions, while the leucine residues contribute to hydrophobic interactions. These interactions can influence the biological activity and stability of the peptide .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLONWHIORGALA-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427222
Record name CTK0G7128
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10329-74-5
Record name CTK0G7128
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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